molecular formula C16H23ClN2O4S B5305342 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5305342
M. Wt: 374.9 g/mol
InChI Key: LEDSVEIUALIGFA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a chlorinated ethoxybenzenesulfonyl moiety

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-3-18-16(20)12-6-5-9-19(11-12)24(21,22)15-10-13(17)7-8-14(15)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDSVEIUALIGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .

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